molecular formula C18H24FNO3 B2940038 3-(4-fluoro-3-methylphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 1902947-18-5

3-(4-fluoro-3-methylphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide

Cat. No. B2940038
CAS RN: 1902947-18-5
M. Wt: 321.392
InChI Key: HHTKAFYQNKEKIN-UHFFFAOYSA-N
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Description

The compound “3-(4-fluoro-3-methylphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide” is a complex organic molecule. It contains a fluoro-methylphenyl group, an octahydrobenzo[b][1,4]dioxin group, and a propanamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 4-fluoro-3-methylphenyl group would contribute aromaticity to the molecule, the octahydrobenzo[b][1,4]dioxin group would introduce a cyclic ether structure, and the propanamide group would add a carbonyl and an amine group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the amide group could make it susceptible to reactions with acids or bases, and the aromatic ring could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic ring and the ether group could potentially increase its solubility in organic solvents, while the amide group could allow for hydrogen bonding .

Scientific Research Applications

Antitumor Properties and Mechanisms

The synthesis and evaluation of fluorinated benzothiazoles, specifically focusing on compounds like 2-(4-amino-3-methylphenyl)benzothiazoles, have revealed potent antitumor activities. These compounds have been shown to be highly cytotoxic in vitro against human breast cancer cell lines, such as MCF-7 (ER+) and MDA 468 (ER-), but inactive against nonmalignant and other cancer cell lines, demonstrating selectivity in their antitumor effects. The fluorinated compounds, due to their structural modifications, have also exhibited broad spectrum antitumor activities, indicating a promising direction for pharmaceutical development in cancer therapy (Hutchinson et al., 2001).

Synthesis and Chemical Characterization

The development and synthesis of novel benzothiazole derivatives, including those with fluorine substitutions, have been critical in exploring their potential as antitumor agents. These efforts include the creation of amino acid prodrugs to improve solubility and bioavailability, thereby enhancing their therapeutic potential. The synthesized compounds have undergone extensive characterization, revealing their stability, solubility, and the ability to induce cytochrome P450 1A1, which is crucial for their antitumor specificity. Such studies provide valuable insights into the pharmacological profile of these compounds, paving the way for their clinical evaluation (Bradshaw et al., 2002).

Applications Beyond Cancer Treatment

Research on fluorinated compounds extends beyond their antitumor applications. Studies on the fluorination of dibenzofuran, diphenylether, and biphenyl with N-F type reagents have shed light on the regioselectivity of the fluorination process. This work contributes to a broader understanding of how fluorinated compounds can be synthesized and modified for various applications, including their potential use in medicinal chemistry and materials science (Zupan et al., 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Without more specific information, it’s difficult to predict exactly how this compound would interact with biological systems or other chemicals .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as the results of any biological testing. It could potentially be used in the development of new pharmaceuticals or as a building block in the synthesis of complex organic molecules .

properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluoro-3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO3/c1-12-10-13(2-5-15(12)19)3-7-18(21)20-14-4-6-16-17(11-14)23-9-8-22-16/h2,5,10,14,16-17H,3-4,6-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTKAFYQNKEKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NC2CCC3C(C2)OCCO3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluoro-3-methylphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide

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